N-ethyl-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-ethyl-3-fluorobenzene-1-sulfonamide: is an organic compound characterized by the presence of an ethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
N-ethyl-3-fluorobenzene-1-sulfonamide (NEFBS) is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
NEFBS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, NEFBS prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by NEFBS is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, NEFBS disrupts this cycle, leading to a deficiency of folic acid in bacteria . This deficiency prevents the bacteria from replicating, thereby inhibiting their growth .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of NEFBS.
Result of Action
The primary result of NEFBS’s action is the inhibition of bacterial replication due to the disruption of folic acid synthesis . This leads to a decrease in the number of bacteria, thereby helping to control bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluorobenzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form the sulfonamide.
Fluorination: The fluorine atom is introduced via electrophilic fluorination.
Ethylation: Finally, the ethyl group is introduced through alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions.
Amination: The compound can participate in amination reactions to form new amine derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide are used for introducing the fluorine atom.
Sulfonation: Sulfonating agents like sulfur trioxide or chlorosulfonic acid are employed.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for the reduction steps.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and amine compounds.
Scientific Research Applications
N-ethyl-3-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonamides with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: Known for its use in electrophilic fluorination reactions.
N-ethylbenzenesulfonamide: Lacks the fluorine atom but shares similar sulfonamide properties.
3-fluorobenzenesulfonamide: Similar structure but without the ethyl group.
Uniqueness
N-ethyl-3-fluorobenzene-1-sulfonamide is unique due to the combination of the ethyl group, fluorine atom, and sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-ethyl-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWVKIUBBLNBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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